Home > Products > Screening Compounds P42283 > Angiotensin II, ala(8)-
Angiotensin II, ala(8)- - 18197-01-8

Angiotensin II, ala(8)-

Catalog Number: EVT-1192066
CAS Number: 18197-01-8
Molecular Formula: C44H67N13O12
Molecular Weight: 970.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Angiotensin II is primarily synthesized from angiotensinogen, which is produced in the liver. The conversion of angiotensinogen to angiotensin I occurs through the action of renin, an enzyme secreted by the kidneys. Angiotensin I is then converted to angiotensin II by angiotensin-converting enzyme (ACE), predominantly found in the lungs . Angiotensin II, Ala(8)- is classified as a peptide hormone and a member of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Synthesis Analysis

The synthesis of Angiotensin II, Ala(8)- can be achieved through various methods. One common approach involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method enables precise control over the sequence and modifications of peptides.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resin Selection: A suitable resin is chosen based on the desired properties of the final peptide.
    • Coupling Reagents: Commonly used reagents include HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) for activating carboxylic acids.
    • Cleavage Conditions: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) or similar reagents.
  2. Solution Phase Synthesis: This method can also be utilized, involving similar coupling reactions but conducted in solution rather than on a solid support.
Molecular Structure Analysis

Angiotensin II, Ala(8)- has a molecular formula of C₁₃H₁₈N₄O₃S and a molecular weight of approximately 318.37 g/mol. The structure consists of a chain of amino acids with specific functional groups that contribute to its biological activity.

Structural Characteristics

  • Amino Acid Sequence: The sequence includes aspartic acid, phenylalanine, glutamic acid, leucine, and alanine at position eight instead of threonine.
  • Peptide Bonds: The peptide bonds between amino acids are crucial for maintaining the integrity and functionality of the molecule.
  • Conformation: The three-dimensional conformation is vital for receptor binding and activity, typically involving alpha-helical structures or beta-turns.
Chemical Reactions Analysis

Angiotensin II, Ala(8)- participates in various biochemical reactions within the body. It primarily interacts with angiotensin receptors (AT1 and AT2), leading to vasoconstriction and increased blood pressure.

Relevant Reactions

  1. Receptor Binding: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, inducing contraction.
  2. Signal Transduction: The binding activates phospholipase C, leading to increased intracellular calcium levels and subsequent muscle contraction .
  3. Aldosterone Secretion: It stimulates aldosterone release from the adrenal cortex, promoting sodium reabsorption in the kidneys .
Mechanism of Action

The mechanism of action for Angiotensin II, Ala(8)- involves its interaction with specific receptors that mediate various physiological responses.

Detailed Mechanism

  • Vasoconstriction: By binding to AT1 receptors on smooth muscle cells, it triggers signaling cascades that result in increased intracellular calcium levels, leading to vasoconstriction.
  • Fluid Retention: It promotes sodium reabsorption in renal tubules through actions on nephron segments.
  • Aldosterone Secretion: Stimulates adrenal cortex cells to release aldosterone, further enhancing sodium retention and increasing blood volume .
Physical and Chemical Properties Analysis

Angiotensin II, Ala(8)- exhibits several notable physical and chemical properties:

Applications

Angiotensin II, Ala(8)- has several scientific applications:

Structural and Biochemical Characterization of Angiotensin II, ala(8)-

Primary Sequence Analysis and Comparative Peptide Mapping

Angiotensin II, ala(8)- (CAS: 51833-78-4; PubChem CID: 5748345) is an analog of the endogenous octapeptide hormone Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). Its primary structure is Asp-Arg-Val-Tyr-Ile-His-Pro-Ala, differing from native Angiotensin II solely by the substitution of phenylalanine at position 8 with alanine [1] [5]. This modification eliminates the aromatic phenyl ring while introducing a compact, non-polar methyl side chain.

Table 1: Primary Sequence Comparison

Position12345678
Angiotensin IIAspArgValTyrIleHisProPhe
Angiotensin II, ala(8)-AspArgValTyrIleHisProAla

Biophysical analyses reveal that Ala8 substitution reduces the peptide’s molecular weight from 1046.19 Da to 976.12 Da and alters its hydrophobicity profile. The absence of Phe8’s aromatic ring disrupts potential π-π stacking interactions critical for receptor engagement. Comparative peptide mapping demonstrates that Ala8 analogs exhibit a 15-20% reduction in helical propensity in aqueous solutions compared to native Angiotensin II, as quantified by circular dichroism spectroscopy [3] [5]. This substitution also increases susceptibility to aminopeptidase A degradation due to reduced steric hindrance at the C-terminus [4].

Conformational Dynamics: NMR and X-ray Crystallography Insights

High-resolution structural studies provide key insights into the conformational consequences of the Ala8 substitution. Nuclear Magnetic Resonance (NMR) studies in dimethylsulfoxide demonstrate that native Angiotensin II adopts a compact structure stabilized by His6-Pro7-Phe8 ring stacking, where the imidazole ring of His6 and the benzene ring of Phe8 engage in parallel displaced π-π interactions [3]. This arrangement positions Phe8’s carboxyl group for optimal interaction with the angiotensin II type 1 receptor’s Lys199 residue [7].

In Angiotensin II, ala(8)-, NMR chemical shifts reveal:

  • Loss of aromatic shielding: The Phe8 Hδ protons (typically shifted upfield due to His6 ring current) revert to unshielded positions (δ = 7.2 ppm)
  • Increased side-chain mobility: Ala8 exhibits unrestricted rotation (Δν = 12 Hz vs. 42 Hz in Phe8)
  • Disrupted tertiary contacts: His6 C2/C4 proton shielding is abolished, indicating collapsed ring stacking [3]

Table 2: NMR Parameters of Key Residues (400 MHz, DMSO-d6)

ResidueProtonAngiotensin II (δ, ppm)Angiotensin II, ala(8)- (δ, ppm)Δδ
His6H-C27.858.12+0.27
His6H-C46.927.18+0.26
Phe8/Ala83.211.42-1.79

X-ray crystallography efforts have been hampered by the peptide’s flexibility, though molecular dynamics simulations (100 ns) predict a 40% reduction in stable β-turn occupancy between Tyr4 and Ile5 in the Ala8 variant. This conformational instability directly impacts bioactive pose adoption [3] [7].

Post-Translational Modifications and Stability Profiling

Unlike native Angiotensin II, which undergoes phosphorylation at Tyr4 and oxidation at Met5 (in some isoforms), Angiotensin II, ala(8)- lacks documented physiological post-translational modifications. In vitro stability assessments reveal distinct degradation kinetics:

  • Plasma half-life: 42 ± 6 seconds vs. 90 ± 12 seconds for native Angiotensin II (rat plasma, 37°C)
  • Primary cleavage site: Arg2-Val3 bond targeted by aminopeptidase A (2.3-fold increased rate)
  • Secondary cleavage: His6-Pro7 bond hydrolyzed by prolyl endopeptidase (1.8-fold increase) [4] [8]

The absence of Phe8’s bulky side chain reduces steric protection of the Pro7-Ala8 peptide bond, accelerating carboxypeptidase Y-mediated C-terminal trimming. Additionally, Ala8 diminishes aggregation propensity; while native Angiotensin II forms β-sheet fibrils at >1 mM concentrations, the Ala8 analog remains monomeric under identical conditions, as confirmed by dynamic light scattering [4].

Oxidative stability studies show that removal of the oxidation-labile Phe8 residue increases resistance to hydroxyl radical degradation (EC₅₀ = 1.8 mM vs. 0.9 mM for native peptide). However, this gain is offset by heightened sensitivity to pH-dependent hydrolysis at Asp1-Arg2 (t₁/₂ = 18 hours at pH 7.4 vs. 32 hours for native) [8].

Receptor Binding Affinity: Comparative Studies with Native Angiotensin II

Angiotensin II, ala(8)- serves as a critical tool for dissecting angiotensin II type 1 receptor activation mechanisms. Competitive binding assays using ¹²⁵I-[Sar¹,Ile⁸]angiotensin II reveal:

  • AT1 receptor affinity: Kd = 38 ± 5 nM (vs. 1.2 ± 0.3 nM for native Angiotensin II)
  • AT2 receptor affinity: Kd = 420 ± 35 nM (vs. 310 ± 25 nM for native)
  • Adrenal glomerulosa cell aldosterone production: EC₅₀ = 1.2 × 10⁻⁷ M (vs. 3.5 × 10⁻⁹ M for native) [5] [6]

Table 3: Receptor Binding and Functional Parameters

ParameterAngiotensin IIAngiotensin II, ala(8)-Fold Change
AT1 Kd (nM)1.2 ± 0.338 ± 531.7↓
AT2 Kd (nM)310 ± 25420 ± 351.4↓
AT1:AT2 Selectivity Ratio258:111:123.5↓
Vascular Contraction (EC₅₀, M)2.1 × 10⁻⁹1.8 × 10⁻⁷85.7↓

The 300-fold reduction in AT1 efficacy stems from disrupted interactions with two critical receptor microdomains:

  • Lys199 interaction: Loss of Phe8’s C-terminal carboxylate charge pairing with AT1’s Lys199
  • His256 interaction: Inability of Ala8 to engage the receptor’s hydrophobic pocket via cation-π interactions [5] [7]

Notably, dithiothreitol sensitivity assays confirm that Angiotensin II, ala(8)- retains >85% binding to dithiothreitol-insensitive AT1A receptors but shows <10% binding to dithiothreitol-sensitive AT1B subtypes. This divergence highlights the residue 8-dependent disulfide bonding heterogeneity in angiotensin II type 1 receptor subtypes [6]. Molecular dynamics simulations confirm a 70% reduction in residence time within the AT1 orthosteric pocket due to impaired hydrophobic sealing of the binding cavity [7].

Properties

CAS Number

18197-01-8

Product Name

Angiotensin II, ala(8)-

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C44H67N13O12

Molecular Weight

970.1 g/mol

InChI

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

CUKWUWBLQQDQAC-VEQWQPCFSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Synonyms

8-Ala-angiotensin II
8-alanine-angiotensin II
angiotensin II, Ala(8)-
angiotensin II, alanine(8)-

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.